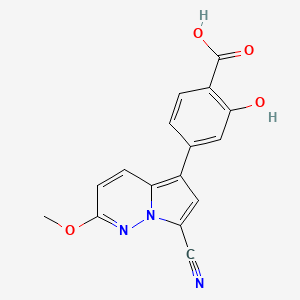

Azaindole derivative 5

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Azaindole derivative 5 is a compound belonging to the azaindole family, which is characterized by a fused pyridine and pyrrole ring structure. Azaindole derivatives have gained significant attention due to their diverse biological activities and potential therapeutic applications. These compounds are known for their ability to interact with various biological targets, making them valuable in drug discovery and development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of azaindole derivatives typically involves the construction of the fused pyridine-pyrrole ring system. One common method is the palladium-catalyzed cross-coupling reaction, which allows for the formation of the azaindole core. For example, a site-selective palladium-catalyzed C-N coupling reaction of 3,4-dibromopyridine with 4-toluidine, followed by C-C coupling and cyclization with phenylacetylene, can yield 5-azaindole . Another method involves the reaction of 6-oxo-2,3-dihydro-5-azabenzofuran with primary amines, followed by elimination of the substituent in the 6-position and dehydrogenation of the resulting 5-azaindolines with a palladium catalyst .

Industrial Production Methods

Industrial production of azaindole derivatives often involves optimizing the synthetic routes for scalability and cost-effectiveness. This may include the use of microwave heating to accelerate reaction steps, such as the epoxide-opening-cyclization-dehydration sequence, which has been shown to be effective for the synthesis of 1,3- and 1,3,6-substituted 7-azaindoles .

Chemical Reactions Analysis

Types of Reactions

Azaindole derivative 5 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions

Common reagents used in the reactions of azaindole derivatives include palladium catalysts for cross-coupling reactions, primary amines for substitution reactions, and oxidizing agents for oxidation reactions. For example, the polarographic oxidation of azaindolines involves electrochemical and chemical steps, leading to the formation of 7-azaindole and (7-aza-5-indolinyl)-7-azaindoline .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, the reaction of 6-oxo-2,3-dihydro-5-azabenzofuran with primary amines yields 5-azaindole derivatives, while the palladium-catalyzed cross-coupling reactions produce various substituted azaindoles .

Scientific Research Applications

Azaindole derivative 5 has numerous scientific research applications across various fields:

Mechanism of Action

The mechanism of action of azaindole derivative 5 involves its interaction with specific molecular targets, such as protein kinases. These interactions can modulate various cellular processes, including signal transduction, cell growth, and apoptosis. The binding mode of azaindole derivatives to their targets has been studied using X-ray crystallography, providing insights into their structural requirements for activity .

Comparison with Similar Compounds

Azaindole derivative 5 can be compared with other similar compounds, such as 4-azaindole and 7-azaindole. While all these compounds share the fused pyridine-pyrrole ring structure, they differ in the position of the nitrogen atom within the ring system. This difference can significantly impact their biological activity and chemical properties. For example, 7-azaindole derivatives have been shown to be potent inhibitors of CDK9/Cyclin T and Haspin, highlighting their potential as antimitotic agents .

Conclusion

This compound is a versatile compound with diverse applications in chemistry, biology, medicine, and industry. Its unique chemical structure and ability to interact with various biological targets make it a valuable tool in scientific research and drug discovery. The continued study and development of azaindole derivatives hold promise for advancing our understanding of biological processes and developing new therapeutic agents.

Properties

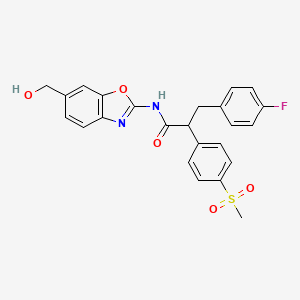

Molecular Formula |

C15H9N3O3 |

|---|---|

Molecular Weight |

279.25 g/mol |

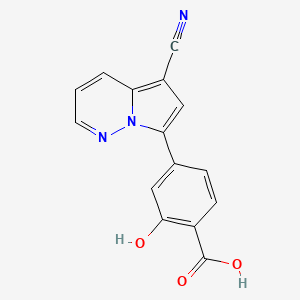

IUPAC Name |

4-(5-cyanopyrrolo[1,2-b]pyridazin-7-yl)-2-hydroxybenzoic acid |

InChI |

InChI=1S/C15H9N3O3/c16-8-10-6-13(18-12(10)2-1-5-17-18)9-3-4-11(15(20)21)14(19)7-9/h1-7,19H,(H,20,21) |

InChI Key |

NSOWXVMDKNRRTI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C(N2N=C1)C3=CC(=C(C=C3)C(=O)O)O)C#N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(4-carbamimidoylphenyl)methyl]-3-(2-methyl-4-sulfamoylphenyl)benzamide](/img/structure/B10832865.png)

![N-[(E)-(4-chlorophenyl)methylideneamino]-2H-tetrazol-5-amine](/img/structure/B10832894.png)

![3-((quinazolin-5-yl)ethynyl)-4-methyl-N-[4-((4-methylpiperazin-1-yl)methyl)-3-trifluoro methylphenyl]benzamide](/img/structure/B10832895.png)

![5-{2-methyl-5-[4-(4-methyl-piperazin-1-ylmethyl)-3-trifluoromethyl-benzoylamino]-benzylamino}-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B10832899.png)

![(11bS)-2-[[(1R)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]methyl]-3-ethyl-4,6,7,11b-tetrahydro-1H-benzo[a]quinolizine](/img/structure/B10832931.png)

![2-(2,5-Difluorophenyl)-5-(2-methylsulfonyl-2,7-diazaspiro[4.4]nonan-7-yl)oxan-3-amine](/img/structure/B10832934.png)